molecular formula C21H19NO6 B2727163 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 845903-21-1

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2727163
CAS RN: 845903-21-1
M. Wt: 381.384
InChI Key: JNZZTADBAUPBLB-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, also known as LY294002, is a commonly used chemical compound in scientific research. It is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), which are crucial signaling enzymes involved in various biological processes.

Scientific Research Applications

Metabolism and Pharmacokinetics

A study on a related compound, HM-30181, investigated its metabolic pathway in rats. This compound, a P-glycoprotein inhibitor, undergoes various metabolic transformations, including O-demethylation and hydroxylation, which are crucial for understanding its pharmacokinetic properties and potential therapeutic applications (Paek et al., 2006).

Neuroprotective Effects

Research on pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety demonstrated significant neuroprotective effects against oxidative stress. These compounds, including variations of the 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate structure, showed potential as treatments for neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase (Sameem et al., 2017).

Antibacterial Activity

A study on the antibacterial effects of 4-hydroxy-chromen-2-one derivatives revealed that these compounds, structurally related to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, exhibit high levels of bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Organic Synthesis Applications

The versatility of morpholine derivatives in organic synthesis is well-documented. For instance, reactions of methoxycarbonylcarbene with oxazolidines to produce morpholine-3-carboxylic acid esters underscore the utility of these compounds in synthesizing complex organic molecules with potential pharmacological activities (Molchanov et al., 2001).

Fluorescent Probes for Hypoxic Cells

A novel fluorescent probe based on the 4-nitroimidazole-3-hydroxyflavone conjugate, incorporating morpholine groups, was developed for selective detection of hypoxic cells or nitroreductase activity. This probe demonstrates the potential of morpholine derivatives in biomedical research, particularly in imaging hypoxic status in tumor cells (Feng et al., 2016).

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-25-18-5-3-2-4-15(18)17-13-27-19-12-14(6-7-16(19)20(17)23)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZZTADBAUPBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

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